Methyl4-chloro-2-(chloromethyl)quinazoline-6-carboxylate

Description

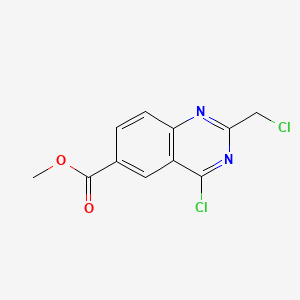

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is a quinazoline derivative characterized by a chloromethyl group at position 2, a chlorine atom at position 4, and a methyl ester at position 6 of the bicyclic quinazoline core. Quinazolines are nitrogen-containing heterocycles with a fused benzene and pyrimidine ring, known for their pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities .

Properties

Molecular Formula |

C11H8Cl2N2O2 |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-8-7(4-6)10(13)15-9(5-12)14-8/h2-4H,5H2,1H3 |

InChI Key |

IDLLICFOJFPMHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate, typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in anhydrous conditions in the presence of chloroacetonitrile . This reaction yields 2-chloromethyl-4-methyl-quinazoline, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate and related compounds:

*Calculated based on substituent additions to quinazoline (C8H6N2).

Key Research Findings

- Structural-Activity Relationships (SAR): Chlorine and ester groups at positions 4 and 6 are critical for binding to kinase domains, as demonstrated in 4-arylaminoquinazoline inhibitors . The chloromethyl group’s role in covalent binding to cysteine residues warrants further investigation .

- Toxicity Concerns: Chloromethyl-containing compounds may pose carcinogenic risks, as seen with bis(chloromethyl) ether . Detailed toxicological studies are needed for the target compound.

Biological Activity

Methyl4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in cancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the chlorination of quinazoline derivatives. A notable synthetic route involves using o-anthranilic acids as starting materials, leading to improved yields of chloromethyl-substituted quinazolinones, which serve as key intermediates for further modifications .

Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer potential. The compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds with similar scaffolds have shown low micromolar inhibition potency against HCT-116 cells, suggesting a promising therapeutic application in oncology .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 12.4 - 20 | Induction of apoptosis |

| Gefitinib (Positive Control) | HCT-116 | 160 | EGFR inhibition |

| Compound 9 (Related Quinazoline) | HepG2 | 15.0 | Cell death via morphological changes |

The mechanism of action primarily involves the induction of apoptosis, characterized by morphological changes in treated cells, such as cell shrinkage and rounding . These observations are consistent with other studies on quinazoline derivatives that highlight their role as protein kinase inhibitors.

Other Biological Activities

Beyond anticancer effects, quinazoline derivatives have been reported to exhibit antimalarial, antifungal, and antimicrobial properties. For instance, molecular docking studies suggest that these compounds can effectively bind to various biological targets involved in disease processes .

Structure-Activity Relationships (SAR)

The SAR of this compound reveals that modifications at the 2-position significantly influence biological activity. Research indicates that substituents at this position can enhance or diminish anticancer efficacy. The presence of a chloromethyl group at the 2-position has been correlated with increased cytotoxicity against tumor cells .

Table 2: Structure-Activity Relationships

| Substituent at 2-position | Biological Activity |

|---|---|

| Chloromethyl | Increased cytotoxicity |

| Hydroxymethyl | Moderate activity |

| No substituent | Low activity |

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models. For example, a study demonstrated that this compound induced significant apoptosis in HepG2 liver cancer cells after 24 hours of treatment. The results were corroborated by morphological assessments and viability assays .

In another investigation focusing on molecular docking analyses, this compound showed favorable binding interactions with targets involved in cancer signaling pathways. This reinforces its potential as a lead compound for further drug development aimed at treating various malignancies .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step functionalization of quinazoline precursors. A plausible route includes:

Chlorination : Introduce chlorine at position 4 using POCl₃ or PCl₅ under reflux (110–120°C, 4–6 hours) .

Chloromethylation : React with chloromethylating agents (e.g., ClCH₂OCH₃) in dichloromethane with a base (e.g., triethylamine) to install the chloromethyl group at position 2 .

Esterification : Methyl ester formation via reaction with methanol in the presence of H₂SO₄ or DCC/DMAP .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How can regioselective functionalization of the quinazoline core be achieved?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors:

- Position 4 : Electrophilic chlorination favors this site due to electron-deficient pyrimidine ring activation .

- Position 2 : Chloromethylation occurs here due to the nucleophilic character of the quinazoline nitrogen, which can be further modulated by substituents at position 6 .

Experimental Design : - Use DFT calculations to map electron density (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict reactivity .

- Validate with X-ray crystallography (SHELXL refinement) to confirm regiochemistry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.8–5.2 ppm for chloromethyl protons) .

- HPLC-MS : Purity assessment (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 300–310 m/z) .

- X-ray Diffraction : Resolve crystal structure to validate regiochemistry and stereoelectronic effects .

Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Chlorine at Position 4 : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) with amines/thiols. Reactivity order: 4-Cl > 2-Cl due to para-directing effects of the ester group .

- Chloromethyl Group : Participates in alkylation reactions (e.g., with nucleophiles like NaN₃ or amines), but steric hindrance may reduce efficiency .

Case Study : - Suzuki-Miyaura coupling at position 4 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) yields biaryl derivatives (85–90% yield) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Advanced: How can computational modeling optimize its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME or QikProp to assess logP (target 2–3), aqueous solubility, and CYP450 interactions .

- Docking Studies : Target kinases (e.g., EGFR) using AutoDock Vina to predict binding affinity. Example: Quinazoline derivatives show IC₅₀ values < 100 nM in kinase assays .

Basic: What are the common impurities in synthesis, and how are they resolved?

Methodological Answer:

- Impurities :

- Dechlorinated byproducts : From incomplete chlorination (detected via LC-MS).

- Ester hydrolysis : Hydrolyzed carboxylic acid forms (monitor via IR at 1700 cm⁻¹) .

- Resolution :

Advanced: How to address contradictions in reported reaction yields?

Methodological Answer:

Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (DMF) vs. non-polar (toluene) alter SNAr kinetics .

- Catalyst Purity : Pd catalysts with residual ligands (e.g., PPh₃) may suppress side reactions.

Resolution : - Reproduce conditions with strict anhydrous controls.

- Use high-resolution mass spectrometry (HRMS) to confirm product identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.